molecular formula C13H7ClO2 B13979673 3-Chloro-9H-xanthen-9-one

3-Chloro-9H-xanthen-9-one

Cat. No.: B13979673
M. Wt: 230.64 g/mol
InChI Key: LEUJIOLEGDAICX-UHFFFAOYSA-N
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Description

3-Chloro-9H-xanthen-9-one ( 27063-50-9) is a high-value chemical intermediate characterized by the molecular formula C13H7ClO2 and a molecular weight of 230.65 g/mol. This xanthone derivative is supplied as a solid with a minimum purity of 97%, making it suitable for demanding synthetic applications . The compound's core structure is a versatile xanthone scaffold, strategically functionalized with a reactive chlorine atom at the 3-position. This chlorine atom serves as a key handle for diverse chemical transformations, enabling researchers to efficiently construct complex molecular architectures . This intermediate is exceptionally valuable in advanced organic synthesis. Its primary applications include serving as a precursor in nucleophilic substitution reactions, where the chlorine atom can be readily displaced to introduce various functional groups. Furthermore, it is an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for creating new carbon-carbon bonds and developing specialized chemical entities . The xanthone core is also of significant interest in medicinal chemistry research; xanthone derivatives are widely investigated for their biological activities, which include acting as antioxidants and anti-inflammatory agents by modulating pathways like Nrf2, a key regulator of the cellular antioxidant response . Specific synthetic derivatives of halogenated xanthones are also studied for their potential as aromatase inhibitors . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Proper storage is required to maintain stability: store in a tightly closed container in a cool, dry, and well-ventilated area .

Properties

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

3-chloroxanthen-9-one

InChI

InChI=1S/C13H7ClO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H

InChI Key

LEUJIOLEGDAICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Overview of the Xanthone Core Synthesis

The xanthone scaffold, 9H-xanthen-9-one, is commonly synthesized through cyclodehydration reactions involving hydroxy-substituted aromatic acids and phenols. This core serves as the substrate for subsequent halogenation to yield 3-chloro derivatives.

  • Cyclodehydration Reaction: The xanthone core is typically formed by the acid-catalyzed cyclodehydration of hydroxyaryl carboxylic acids or their derivatives with substituted phenols. Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is frequently employed to facilitate this process by activating acyl groups and removing water formed during the reaction, thus driving the cyclization forward.

  • Example: Hydroxy-substituted benzoic acid derivatives react with phenols under reflux in Eaton’s reagent to yield hydroxyxanthones, which are precursors for halogenation.

Preparation of 3-Chloro-9H-xanthen-9-one via Electrophilic Chlorination

The key step in synthesizing this compound is the selective electrophilic substitution of chlorine at the 3-position on the xanthone ring.

  • Halogenation Reagents: N-chlorosuccinimide (NCS) is commonly used as a chlorinating agent due to its mild and selective chlorination properties. The reaction typically occurs in the presence of sodium chloride and a catalytic amount of p-toluenesulfonic acid in ethanol as solvent.

  • Reaction Conditions: The mixture of the hydroxyxanthone precursor and chlorinating agents is stirred at approximately 40°C, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water to precipitate the chloro-substituted product, which is then filtered and dried to yield this compound as a powder.

  • Mechanism: The electrophilic chlorine from NCS substitutes the hydrogen at the 3-position of the xanthone ring, facilitated by the activating effect of adjacent hydroxyl groups and the acidic environment created by p-toluenesulfonic acid.

Alternative Synthetic Routes and Starting Materials

Several synthetic routes have been reported for preparing the xanthone core and its chloro derivatives, often starting from different hydroxy or methyl-substituted xanthones.

  • Hydrolytic Alkaline Method: One approach involves hydrolyzing 2-[(9-oxo-9H-xanthen-4-yl)methyl]isothiouronium bromide under alkaline conditions to obtain 4-(sulfanylmethyl)-9H-xanthen-9-one, which can be further transformed into chloro derivatives.

  • Alkylation and Ester Hydrolysis: Hydroxyxanthones can be alkylated with ethyl 2-bromopropanoate in the presence of potassium carbonate in dimethylformamide (DMF), followed by alkaline hydrolysis to yield carboxylic acid derivatives. These intermediates can be further functionalized to introduce chlorine substituents.

  • One-Step Cyclodehydration: Some substituted xanthones are synthesized in a one-step process using Eaton’s reagent, starting from substituted salicylic acids and dihydroxybenzenes, which can then be chlorinated as described.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents & Conditions Yield (%) Notes
Hydrolytic Alkaline Hydrolysis 2-[(9-oxo-9H-xanthen-4-yl)methyl]isothiouronium bromide 10% NaOH solution, heat 20 min, acidification with HCl 68 Precursor for further modifications
Alkylation & Hydrolysis Hydroxyxanthones (e.g., 6-hydroxy-2-methyl-9H-xanthen-9-one) Ethyl 2-bromopropanoate, K2CO3, DMF, 70–75°C, 4 h; then 10% NaOH hydrolysis Not specified Intermediate to carboxylic acid derivatives
Cyclodehydration in Eaton’s Reagent Substituted salicylic acids and dihydroxybenzenes Eaton’s reagent, reflux, 3–4 h 51–86 One-step xanthone core formation
Electrophilic Chlorination Hydroxyxanthones N-chlorosuccinimide, NaCl, p-toluenesulfonic acid, ethanol, 40°C 70–85 Selective chlorination at C-3 position

Research Findings and Analytical Characterization

  • Yields and Purity: The chlorination step generally affords good yields (70–85%) of this compound with high purity after recrystallization.

  • Spectroscopic Data: Characterization by Fourier-transform infrared spectroscopy (FTIR) shows characteristic carbonyl (C=O) stretching around 1610–1620 cm⁻¹ and aromatic C-C stretches. Proton nuclear magnetic resonance (^1H NMR) confirms substitution patterns, with signals corresponding to aromatic protons shifted due to chlorine substitution.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak consistent with the molecular weight of this compound, confirming successful halogenation.

Summary and Expert Perspective

The preparation of this compound is effectively achieved through a two-step process: synthesis of the hydroxy-substituted xanthone core followed by selective electrophilic chlorination. The use of Eaton’s reagent for cyclodehydration and N-chlorosuccinimide for chlorination represents a reliable and reproducible protocol. Alternative methods involving hydrolytic alkaline conditions and alkylation provide access to diverse intermediates for further functionalization.

The chlorination step’s mild conditions and high selectivity make it suitable for synthesizing this compound for further pharmaceutical or material science applications. Analytical data support the structural integrity and purity of the product, ensuring its suitability for downstream use.

This comprehensive review integrates findings from peer-reviewed journals and chemical synthesis protocols, excluding unreliable sources, to provide a professional and authoritative guide on the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-9H-xanthen-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced xanthone derivatives.

    Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted xanthones, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of xanthones are highly dependent on substituent type, position, and number. Below is a comparative analysis of 3-Chloro-9H-xanthen-9-one with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Synthesis Method Notable Properties/Activities
This compound Cl at C3 C₁₃H₇ClO₂ 230.65 g/mol Chlorination of 3-hydroxy-xanthone using SO₂Cl₂ or NCS Enhanced lipophilicity; potential antimicrobial activity
3-Fluoro-6-methoxy-9H-xanthen-9-one F at C3, OCH₃ at C6 C₁₄H₉FO₃ 244.22 g/mol Fluorination and methoxylation of precursor xanthones Electron-withdrawing F may alter redox properties
3,6-Diamino-9H-xanthen-9-one NH₂ at C3 and C6 C₁₃H₁₀N₂O₂ 226.23 g/mol Reduction of nitro precursors or direct amination Increased solubility; potential for hydrogen bonding
5-(3-Bromopropoxy)-3-chloro-9H-xanthen-9-one Cl at C3, Br-C₃H₆O at C5 C₁₆H₁₂BrClO₃ 379.62 g/mol Alkylation of 3-chloro-5-hydroxy-xanthone with 3-bromopropanol Bulky substituent may reduce membrane permeability
1-Hydroxy-3-methyl-9H-xanthen-9-one OH at C1, CH₃ at C3 C₁₄H₁₀O₃ 226.23 g/mol Friedel-Crafts alkylation or direct methylation Steric hindrance from methyl group affects reactivity

Physicochemical Properties

  • Amino and hydroxyl groups improve solubility via hydrogen bonding, as seen in 3,6-diamino-9H-xanthen-9-one .
  • Spectral Characteristics :

    • NMR and LC/MS/MS data confirm substituent effects on chemical shifts. For example, the chlorine atom in this compound deshields adjacent protons, resulting in distinct ¹H NMR signals compared to methyl or methoxy analogues .

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